Potent Prophylactic Efficacy in the Gold-Standard P. cynomolgi Monkey Model
RC-12 demonstrates near-complete to complete causal prophylactic protection in rhesus monkeys challenged with a massive sporozoite inoculum. This efficacy is achieved at doses that do not elicit outward toxicity, providing a functional window for experimental use [1]. In contrast, primaquine, a clinical standard, provided only partial protection (1/2 monkeys) at a lower dose of 1.78 mg/kg/day in a similar model [2].
| Evidence Dimension | Prophylactic Efficacy (Causal Protection) |
|---|---|
| Target Compound Data | Near-complete to complete protection |
| Comparator Or Baseline | Primaquine: protected 1 of 2 monkeys and delayed parasitemia in the other |
| Quantified Difference | RC-12 regimen (6.25-25 mg/kg/day) provides superior protection against a high sporozoite challenge (10^5-10^6 MID) compared to a primaquine regimen (1.78 mg/kg/day) which was not fully protective. |
| Conditions | Rhesus monkey (Macaca mulatta) model; challenged with 10^5 to 10^6 times the minimum infective dose (MID) of P. cynomolgi sporozoites; daily oral administration throughout the incubation period. |
Why This Matters
For researchers requiring robust, reproducible protection against liver-stage infection in a validated non-human primate model, RC-12 offers a quantitatively superior prophylactic benchmark over primaquine at the doses tested.
- [1] Schmidt LH, Rossan RN, Fradkin R, Sullivan R, Schulemann W, Kratz L. Antimalarial activities and subacute toxicity of RC-12, a 4-amino-substituted pyrocatechol. Antimicrob Agents Chemother. 1985 Nov;28(5):612-25. doi: 10.1128/AAC.28.5.612. PMID: 4091527. View Source
- [2] DiTusa C, Kozar MP, Pybus B, Sousa J, Baird JK, Obaldia N, et al. Causal prophylactic efficacy of primaquine, tafenoquine, and atovaquone-proguanil against Plasmodium cynomolgi in a rhesus monkey model. J Parasitol. 2014 Oct;100(5):671-3. doi: 10.1645/13-480.1. PMID: 24780070. View Source
